25-Dehydrocholecalciferol

Description

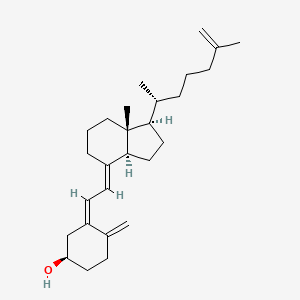

Structure

3D Structure

Properties

CAS No. |

63819-60-3 |

|---|---|

Molecular Formula |

C27H42O |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-6-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,21,24-26,28H,1,3,6-11,14-18H2,2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 |

InChI Key |

JYGGSELSVHHQDI-YHJXBONMSA-N |

SMILES |

CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomeric SMILES |

C[C@H](CCCC(=C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

Canonical SMILES |

CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonyms |

25-dehydrocholecalciferol |

Origin of Product |

United States |

Biosynthesis and Primary Metabolic Pathways of 25 Dehydrocholecalciferol

Enzymatic Hydroxylation of Cholecalciferol to 25-Dehydrocholecalciferol

The conversion of cholecalciferol into this compound is catalyzed by a group of enzymes known as vitamin D 25-hydroxylases. nih.gov This reaction involves the addition of a hydroxyl group (-OH) to the 25th carbon position of the cholecalciferol molecule. clinref.com While the liver is the main site for this conversion, several cytochrome P450 (CYP) enzymes have been identified with the capacity to perform this reaction. nih.govimrpress.com However, two enzymes, CYP2R1 and CYP27A1, are considered the most physiologically significant contributors. pnas.orgpnas.org

Research has identified multiple cytochrome P450 enzymes capable of 25-hydroxylation in vitro, but genetic and clinical studies have pinpointed CYP2R1 and CYP27A1 as the primary enzymes in vivo. pnas.org

CYP2R1 : This enzyme is now widely considered the principal vitamin D 25-hydroxylase. nih.govnih.gov Genetic studies have provided strong evidence for its crucial role; mutations in the CYP2R1 gene are associated with low circulating levels of this compound and symptoms of vitamin D deficiency. nih.govmdpi.com CYP2R1 is a high-affinity, low-capacity enzyme, efficiently hydroxylating both cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2). pnas.orgnih.gov Its high affinity makes it particularly important for maintaining vitamin D status, especially at lower substrate concentrations. mdpi.com

CYP27A1 : Also known as sterol 27-hydroxylase, CYP27A1 is a mitochondrial enzyme primarily involved in the alternative pathway of bile acid synthesis. pnas.orgoup.com It exhibits a broader substrate specificity compared to CYP2R1 and functions as a low-affinity, high-capacity vitamin D 25-hydroxylase. pnas.org While it contributes to 25-hydroxylation, its role is considered secondary to CYP2R1 for vitamin D activation. pnas.org This is supported by the observation that individuals with mutations in the CYP27A1 gene, which causes cerebrotendinous xanthomatosis, typically have normal vitamin D metabolism. pnas.orgoup.com Unlike CYP2R1, CYP27A1 does not efficiently 25-hydroxylate ergocalciferol (vitamin D2). nih.gov

| Feature | CYP2R1 | CYP27A1 |

|---|---|---|

| Primary Function | Vitamin D 25-hydroxylation nih.govnih.gov | Bile acid synthesis (sterol 27-hydroxylase) pnas.org |

| Subcellular Localization | Endoplasmic Reticulum (Microsomal) nih.gov | Mitochondria nih.gov |

| Affinity for Vitamin D | High mdpi.com | Low pnas.org |

| Capacity | Low | High pnas.org |

| Substrates | Cholecalciferol (D3) and Ergocalciferol (D2) nih.gov | Cholecalciferol (D3), Cholesterol intermediates pnas.orgnih.gov |

| Physiological Significance | Major contributor to circulating 25(OH)D pnas.org | Minor contributor to circulating 25(OH)D pnas.org |

The activity of 25-hydroxylases is defined by their location within the cell and their expression across different body tissues.

Subcellular Localization : The two main 25-hydroxylases are found in different cellular compartments. CYP2R1 is located in the endoplasmic reticulum (microsomes). nih.govmdpi.com In contrast, CYP27A1 is a mitochondrial enzyme, residing on the inner mitochondrial membrane. nih.govphysiology.org This compartmentalization suggests distinct regulatory mechanisms and immediate metabolic fates for the synthesized this compound. Porcine studies have also identified 1-alpha-hydroxylase activity, which is typically associated with the kidney, in both the mitochondria and microsomes of liver tissue, highlighting the liver's dynamic role in vitamin D metabolism. pnas.orgpnas.org

Tissue-Specific Expression : The liver is the principal organ for 25-hydroxylation, expressing both major enzymes. nih.govclinref.com CYP2R1 mRNA is highly expressed in the liver and testes in mice, with lower levels in other tissues. nih.govualberta.ca In humans, expression is also highest in the liver, pancreas, and kidney. ualberta.ca CYP27A1 has a much wider tissue distribution, with expression in the liver, muscle, kidney, intestine, skin, and bone, reflecting its broader role in sterol metabolism beyond just vitamin D activation. mdpi.comresearchgate.net However, hepatic expression is most relevant for contributing to the circulating pool of this compound. researchgate.net

| Tissue | CYP2R1 Expression | CYP27A1 Expression |

|---|---|---|

| Liver | High ualberta.caresearchgate.net | High mdpi.comresearchgate.net |

| Kidney | Moderate ualberta.ca | Present mdpi.com |

| Testis | High (in mice) nih.govualberta.ca | Present |

| Pancreas | High ualberta.ca | Present |

| Muscle | Low ualberta.ca | High mdpi.com |

| Intestine | Low | Present mdpi.com |

The 25-hydroxylation of cholecalciferol is a classic cytochrome P450-dependent monooxygenase reaction. nih.govnih.gov These reactions require an electron transport chain to transfer electrons from a donor molecule to the heme center of the CYP enzyme, activating molecular oxygen for insertion into the substrate.

The specific components of the electron transport chain differ based on the enzyme's subcellular location:

For the microsomal CYP2R1 , electrons are transferred from NADPH via the NADPH-cytochrome P450 reductase. nih.gov

For the mitochondrial CYP27A1 , the electron transport system consists of two other proteins: ferredoxin reductase and ferredoxin, which shuttle electrons from NADPH to the CYP enzyme. nih.gov

In both cases, one atom of molecular oxygen is incorporated into the cholecalciferol substrate to form the hydroxyl group at the 25-position, while the other oxygen atom is reduced to form water.

Subcellular Localization and Tissue-Specific Expression Profiles of 25-Hydroxylase Activity

Regulation of 25-Hydroxylase Gene Expression and Enzymatic Activity

Unlike the tightly regulated 1α-hydroxylation step in the kidney, the 25-hydroxylation process was historically considered to be largely unregulated. However, recent research indicates that both the expression of 25-hydroxylase genes and the activity of their enzymes are subject to complex control mechanisms.

The synthesis of 25-hydroxylase enzymes is controlled at the level of gene transcription and potentially through post-transcriptional modifications.

CYP2R1 Regulation : The regulation of CYP2R1 is not fully elucidated but appears to be influenced by metabolic state. frontiersin.org Studies in mice have shown that CYP2R1 expression and subsequent 25-hydroxylase activity are repressed during fasting and in states of obesity and diabetes. nih.govdiabetesjournals.org This repression may be mediated by fasting-induced transcription factors such as the PGC-1α/ERRα axis and the glucocorticoid receptor. diabetesjournals.org Furthermore, some studies suggest that calcitriol (B1668218) (the active form of vitamin D) can influence CYP2R1 expression. frontiersin.org

CYP27A1 Regulation : The transcriptional regulation of CYP27A1 is better understood, largely due to its role in cholesterol and bile acid metabolism. Its expression is suppressed by hydrophobic bile acids. nih.gov The liver-specific nuclear receptor Hepatocyte Nuclear Factor 4α (HNF4α) plays a critical role in driving the basal transcription of the CYP27A1 gene. nih.gov In certain cell types like macrophages, CYP27A1 expression is also under the control of other nuclear receptors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor (LXR), linking it to lipid metabolism and inflammatory signaling. nih.gov Hormonal regulation by glucocorticoids, growth hormone, estrogens, and androgens has also been reported, indicating a complex control network.

The direct activity of the 25-hydroxylase enzymes is dependent on the presence of essential cofactors.

Cofactor Dependence : As heme-containing proteins, all cytochrome P450 enzymes, including CYP2R1 and CYP27A1, require a heme group as a prosthetic cofactor to bind oxygen and catalyze the reaction. uniprot.org The entire metabolic activation process of vitamin D, including the 25-hydroxylation step, is also dependent on magnesium. frontiersin.org Magnesium acts as a critical cofactor for the enzymatic reactions in both the liver and kidneys. frontiersin.org

Allosteric Modulation : Currently, there is limited specific information in the scientific literature regarding the allosteric modulation of CYP2R1 or CYP27A1 activity in the context of vitamin D hydroxylation. Regulation appears to be primarily exerted at the level of gene expression and substrate availability rather than through direct allosteric activation or inhibition of the enzymes themselves.

Transcriptional and Post-Transcriptional Control of 25-Hydroxylase Genes

Comparative Biochemical Analysis of this compound Biosynthesis Across Biological Systems

The compound this compound is a synthetic analogue of cholecalciferol (vitamin D3), created for research purposes, particularly to study the enzymes involved in vitamin D metabolism. mdpi.comnih.gov It is not a product of natural biosynthesis within organisms. However, its biological activity is entirely dependent on the endogenous metabolic pathways responsible for activating vitamin D. mdpi.com When administered to a biological system like a rat, this compound is converted into the natural, active hormone 1α,25-dihydroxycholecalciferol. mdpi.comnih.gov This conversion is presumed to involve an initial reduction of the side chain to form cholecalciferol, which then undergoes the canonical two-step hydroxylation process. mdpi.com Therefore, a comparative analysis of the enzymes and pathways that metabolize this analogue is fundamentally an analysis of the evolutionarily conserved and species-adapted vitamin D hydroxylation machinery.

Species-Specific Adaptations in Vitamin D Hydroxylation Pathways

Cutaneous Synthesis: A major adaptation relates to the site of initial vitamin D production. Most herbivores and omnivores, including humans, can synthesize vitamin D3 in their skin upon exposure to UVB radiation. wikipedia.orgnih.gov In contrast, many carnivorous species, such as dogs and cats, have largely lost this ability through evolution. nih.govnih.govresearchgate.net This is considered an adaptation to a diet rich in vitamin D obtained from the fat, liver, and blood of their prey, making them dependent on dietary sources. nih.govjscimedcentral.com Similarly, most fish are reliant on their diet, acquiring vitamin D through the aquatic food chain. researchgate.netwiley.com

Metabolism in Fish: The vitamin D metabolic pathway in fish displays notable differences from mammals. In many fish species, both the initial 25-hydroxylation and the subsequent 1α-hydroxylation can occur in the liver. mdpi.comhtu.edu.cn This contrasts with mammals, where 1α-hydroxylation is predominantly a renal process. pnas.org Furthermore, fish can store large quantities of vitamin D3 in their liver and fat tissues and maintain circulating levels of the active hormone 1,25(OH)₂D₃ that are significantly higher than those in mammals. mdpi.comhtu.edu.cn

Divergent Catabolic Pathways: The inactivation of vitamin D metabolites by CYP24A1 occurs via two main routes: a C24-hydroxylation pathway and a C23-hydroxylation pathway. The preference for one pathway over the other is species-dependent and is determined by a single amino acid at position 326 of the CYP24A1 enzyme. nih.govmdpi.comresearchgate.net

The C24-hydroxylation pathway is dominant in species like the rat and leads to the formation of calcitroic acid, an inactive product that is rapidly excreted. mdpi.comnih.govnih.gov

The C23-hydroxylation pathway is favored in the opossum and guinea pig. nih.govnih.gov Its end-product, a lactone, is biologically active and can act as a VDR antagonist, suggesting this pathway may be an adaptation to more effectively counteract high levels of vitamin D. nih.govmdpi.com

Humans utilize both the C24 and C23 pathways. nih.govacs.org

Unique Homeostasis in Horses: Horses exhibit a unique calcium homeostasis that appears less reliant on vitamin D compared to other domestic animals, another example of species-specific metabolic evolution. nih.govresearchgate.net

Secondary Metabolism and Activation Pathways of 25 Dehydrocholecalciferol

1α-Hydroxylation: Conversion to the Active Metabolite, 1,25-Dihydroxyvitamin D

The conversion of 25-Dehydrocholecalciferol into a biologically active form is a critical step that mirrors the activation of natural vitamin D3. This process involves the introduction of a hydroxyl group at the 1α position, a reaction catalyzed by a specific mitochondrial enzyme.

The biological activity of this compound is a result of its conversion in the body to the natural hormone, 1α,25-dihydroxycholecalciferol. researchgate.netnih.gov This transformation is a pivotal step, as it is the 1α-hydroxylated form that can exert the physiological effects associated with vitamin D. researchgate.netnih.gov

Characteristics and Regulatory Features of 1α-Hydroxylase (CYP27B1)

The enzyme responsible for the 1α-hydroxylation of vitamin D compounds, including this compound, is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene. bioscientifica.comwikipedia.org This enzyme is predominantly expressed in the proximal tubules of the kidney, which is the primary site for the production of circulating 1,25-dihydroxyvitamin D3. nih.govnih.govmdpi.com

Key Characteristics of CYP27B1:

Location: Primarily located in the mitochondria of renal proximal tubule cells. nih.govnih.gov

Function: Catalyzes the hydroxylation of 25-hydroxyvitamin D at the 1α-position to produce the active hormone 1,25-dihydroxyvitamin D. bioscientifica.comuniprot.org

Substrate Specificity: While its main substrate is 25-hydroxyvitamin D3, it can also act on other vitamin D metabolites. uniprot.org The affinity (Km) of the enzyme for its substrate is in the nanomolar range, indicating high efficiency. nih.gov

Electron Transport Chain: Like other mitochondrial P450 enzymes, CYP27B1 requires an electron transport chain involving ferredoxin and ferredoxin reductase to function. nih.gov

The regulation of CYP27B1 expression and activity is a complex process involving several systemic hormones and local factors to maintain calcium and phosphate (B84403) homeostasis. nih.govnih.gov

Regulatory Factors of CYP27B1:

Parathyroid Hormone (PTH): A primary stimulator of CYP27B1 expression. nih.govnih.gov Low serum calcium levels trigger the secretion of PTH, which in turn upregulates renal CYP27B1 to increase the production of 1,25-dihydroxyvitamin D3. nih.gov

Fibroblast Growth Factor 23 (FGF23): An inhibitor of CYP27B1 expression. nih.govnih.gov High levels of phosphate and 1,25-dihydroxyvitamin D3 stimulate the production of FGF23 from bone cells, which then acts on the kidney to suppress CYP27B1 transcription. nih.govplos.org

1,25-Dihydroxyvitamin D3 (Calcitriol): The product of the enzymatic reaction, 1,25-dihydroxyvitamin D3, exerts negative feedback by directly inhibiting the expression of CYP27B1. nih.govoup.com

Calcium and Phosphate: Elevated serum calcium and phosphate levels can directly and indirectly suppress CYP27B1 expression. nih.govnih.gov

Calcitonin: This hormone can stimulate CYP27B1 expression. oup.comnih.gov

Intracellular Signaling Cascades Regulating 1α-Hydroxylase Activity and Gene Expression

The regulation of CYP27B1 by systemic hormones is mediated by intricate intracellular signaling pathways within the renal cells. These cascades translate the hormonal signals into changes in gene transcription and enzyme activity.

PTH Signaling: PTH binds to its receptor on renal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. nih.gov This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates transcription factors such as CREB (cAMP response element-binding protein). nih.gov Activated CREB then binds to the promoter region of the CYP27B1 gene, stimulating its transcription. nih.gov

FGF23 Signaling: FGF23 exerts its inhibitory effect by binding to its receptor complex, which includes Klotho. nih.gov This activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. plos.orgoup.com The activation of this pathway ultimately leads to the suppression of CYP27B1 transcription. plos.org

Calcium Sensing Receptor (CaSR): The CaSR, present in renal tubules, can modulate CYP27B1 expression. nih.gov Activation of the CaSR by high extracellular calcium can initiate signaling through Protein Kinase C (PKC) and MAPK pathways, which are proposed to influence CYP27B1 promoter activity. oup.comnih.gov

Wnt Signaling: Interplay between 1,25-dihydroxyvitamin D3 and the Wnt signaling pathway has been described, suggesting another layer of regulatory complexity, particularly in bone cells. mdpi.com

Elucidation of Extrarenal 1α-Hydroxylation Sites and Their Significance

While the kidney is the principal source of circulating 1,25-dihydroxyvitamin D3, the expression of CYP27B1 has been identified in a variety of other tissues, indicating local, or autocrine/paracrine, production of the active hormone. bioscientifica.comnih.govoup.com

Identified Extrarenal Sites of CYP27B1 Expression:

Immune Cells: Macrophages and dendritic cells express CYP27B1, particularly in response to inflammatory stimuli. nih.govnih.govoup.com This local production of 1,25-dihydroxyvitamin D3 plays a role in modulating immune responses. oup.com

Skin: Keratinocytes in the skin can synthesize 1,25-dihydroxyvitamin D3, which is involved in regulating cell proliferation and differentiation within the epidermis. nih.govoup.com

Bone: Osteoblasts express CYP27B1, and the locally produced 1,25-dihydroxyvitamin D3 is thought to play a role in bone metabolism. nih.govmdpi.com

Placenta: CYP27B1 is expressed in decidual and trophoblastic cells of the placenta. nih.govnih.govoup.com

Other Tissues: Expression has also been detected in the colon, pancreas, adrenal medulla, and brain. nih.govoup.com

The regulation of CYP27B1 in these extrarenal sites differs from that in the kidney. nih.govmdpi.com For instance, in macrophages, CYP27B1 expression is primarily induced by cytokines like interferon-gamma and is not significantly regulated by PTH. oup.comresearchgate.net This tissue-specific regulation allows for the localized production of 1,25-dihydroxyvitamin D3 to exert its effects in a paracrine or autocrine manner, without necessarily altering systemic calcium levels. This localized action is crucial for the diverse, non-classical functions of vitamin D, such as immune modulation and cell differentiation. oup.comoup.com

24-Hydroxylation: Pathways of Catabolism and Inactivation

To prevent the adverse effects of excessive vitamin D activity, a tightly controlled catabolic pathway exists to inactivate both the precursor and the active forms of vitamin D. This process is primarily mediated by the enzyme 24-hydroxylase.

Role of 24-Hydroxylase (CYP24A1) in the Metabolic Inactivation of this compound

The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, is the key enzyme responsible for the inactivation of vitamin D metabolites, including the active form derived from this compound. researchgate.netwikipedia.org CYP24A1 is a mitochondrial cytochrome P450 enzyme that catalyzes the hydroxylation of vitamin D compounds at the C-24 position. wikipedia.orguniprot.org

This 24-hydroxylation is the initial step in a cascade of reactions that ultimately leads to the formation of calcitroic acid, a water-soluble and biologically inactive metabolite that is excreted in the bile. uniprot.orgaacrjournals.orguniprot.org CYP24A1 can act on both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, with a higher affinity for the latter. nih.gov This ensures that the potent, active form of the hormone is efficiently cleared once its physiological role is fulfilled. researchgate.netnih.gov The inactivation process prevents the accumulation of excessive levels of active vitamin D, thereby protecting the body from potential toxicity. mayocliniclabs.com

Molecular and Cellular Regulation of 24-Hydroxylase Expression and Function

The expression and function of CYP24A1 are tightly regulated, primarily in a manner reciprocal to the regulation of CYP27B1. This coordinated control ensures a homeostatic balance between the activation and inactivation of vitamin D.

Key Regulators of CYP24A1 Expression:

1,25-Dihydroxyvitamin D3 (Calcitriol): The most potent inducer of CYP24A1 expression. wikipedia.orgnih.gov 1,25-dihydroxyvitamin D3 binds to the vitamin D receptor (VDR), and the resulting complex binds to vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, leading to a significant upregulation of its transcription. nih.govspandidos-publications.com This creates a negative feedback loop where the active hormone promotes its own degradation. diva-portal.org

Fibroblast Growth Factor 23 (FGF23): FGF23 also stimulates the expression of CYP24A1, further contributing to the reduction of active vitamin D levels. nih.govnih.gov

Parathyroid Hormone (PTH): In contrast to its effect on CYP27B1, PTH suppresses the expression of CYP24A1. nih.gov

Other Factors: Glucocorticoids, estrogens, and retinoids have also been shown to regulate CYP24A1 expression in some tissues. nih.gov

The regulation of CYP24A1 can also be influenced by epigenetic mechanisms, such as DNA methylation. aacrjournals.org In some cancer cells, hypermethylation of the CYP24A1 promoter can lead to its silencing, which may contribute to the antiproliferative effects of calcitriol (B1668218) in those cells. aacrjournals.orgnih.gov

The intricate and opposing regulation of CYP27B1 and CYP24A1 is central to maintaining vitamin D homeostasis. This balance ensures that sufficient active hormone is available to meet physiological demands while preventing its accumulation to potentially harmful levels.

Table of Regulators for CYP27B1 and CYP24A1

| Regulating Factor | Effect on CYP27B1 (Activation) | Effect on CYP24A1 (Inactivation) |

| 1,25-Dihydroxyvitamin D3 | Inhibition | Strong Induction |

| Parathyroid Hormone (PTH) | Stimulation | Inhibition |

| Fibroblast Growth Factor 23 (FGF23) | Inhibition | Stimulation |

| Low Serum Calcium | Stimulation (via PTH) | Inhibition |

| Low Serum Phosphate | Stimulation | Inhibition |

| Calcitonin | Stimulation | Variable |

Characterization of Downstream 24-Hydroxylated Metabolites

Once this compound is converted to 1α,25-dihydroxycholecalciferol, it becomes a substrate for the primary catabolic enzyme of the vitamin D system, CYP24A1. aacrjournals.org This mitochondrial cytochrome P450 enzyme initiates the inactivation of the active hormone through a multi-step hydroxylation process, primarily at the C-24 position. aacrjournals.orgimrpress.comnih.gov The action of CYP24A1 ensures tight regulation of calcitriol levels, preventing potential toxicity from excessive vitamin D activity. nih.gov

The 24-hydroxylation pathway involves a series of sequential oxidation reactions. imrpress.com The initial and most recognized step is the hydroxylation of 1α,25-dihydroxycholecalciferol at the C-24 position to form 1α,24,25-trihydroxyvitamin D3. aacrjournals.orgresearchgate.net This metabolite exhibits significantly lower affinity for the vitamin D receptor (VDR) and is considered a key step in the catabolic cascade. aacrjournals.org Further enzymatic reactions catalyzed by CYP24A1 continue the oxidation of the side chain, ultimately leading to the formation of calcitroic acid, a water-soluble end-product that is excreted in the bile. imrpress.comresearchgate.net

The major downstream 24-hydroxylated metabolites originating from the active form of this compound are detailed below.

| Metabolite | Precursor | Key Enzyme | Metabolic Role |

|---|---|---|---|

| 1α,24,25-Trihydroxyvitamin D3 | 1α,25-Dihydroxycholecalciferol | CYP24A1 | Initial step in the C-24 catabolic pathway; reduced biological activity. aacrjournals.org |

| Calcitroic Acid | 1α,24,25-Trihydroxyvitamin D3 and subsequent intermediates | CYP24A1 | Final, biologically inactive end-product of the C-24 oxidation pathway, targeted for excretion. imrpress.com |

Exploration of Other Metabolic Transformations of this compound

Beyond the primary activation to 1α,25-dihydroxycholecalciferol and its subsequent 24-hydroxylation, other metabolic routes exist for vitamin D compounds, which may also apply to the metabolites derived from this compound. These alternative pathways can lead to the formation of novel metabolites with distinct biological properties.

Identification and Structural Elucidation of Novel this compound Metabolites

The most critical metabolic transformation for this compound is its conversion to 1α,25-dihydroxycholecalciferol, a process that was identified through in vivo studies in rats. researchgate.netnih.gov This conversion itself is a novel pathway for a synthetic analog, requiring enzymatic reduction of the side-chain double bond prior to or in conjunction with hydroxylation events.

Following this activation, other lesser-known metabolic pathways can produce a variety of metabolites. These include:

C-3 Epimers: The standard vitamin D metabolic pathway can include epimerization at the C-3 position of the A-ring. For instance, 25-hydroxyvitamin D3 can be converted to 3-epi-25-hydroxyvitamin D3. frontiersin.org It is plausible that metabolites originating from this compound could undergo similar C-3 epimerization, leading to compounds such as 1α,25-dihydroxy-3-epi-cholecalciferol. The biological functions of these epimers are still under active investigation. frontiersin.org

Lactone Formation: The enzyme CYP24A1 is multifunctional and, in addition to the C-24 oxidation pathway, can catalyze a C-23 oxidation pathway. imrpress.com This alternative catabolic route can lead to the formation of a 26,23-lactone ring on the side chain, producing metabolites like 25-hydroxyvitamin D3-26,23-lactone from 25-hydroxyvitamin D3. mdpi.com These lactone metabolites have been reported to act as antagonists of VDR-induced gene transcription. mdpi.com

Enzymatic Systems and Reaction Mechanisms Involved in Alternative Metabolisms

The metabolic transformations of this compound and its derivatives are governed by specific enzymatic systems. While the exact reductase responsible for the initial saturation of the C-25 double bond is not fully characterized, the subsequent hydroxylations rely on well-known cytochrome P450 enzymes.

Activation Enzymes: The conversion to the active hormone involves the key vitamin D hydroxylases. The 1α-hydroxylation is catalyzed exclusively by CYP27B1 , primarily in the kidney. imrpress.comnih.gov The 25-hydroxylation is performed mainly in the liver by enzymes such as CYP2R1 and CYP27A1 . direct-ms.orgnih.gov

Catabolic and Alternative Pathway Enzymes: The enzyme CYP24A1 is central to the catabolism and formation of alternative metabolites. imrpress.comresearchgate.net It is a remarkably versatile enzyme, catalyzing multiple, sequential reactions. imrpress.com

C-24 Oxidation Pathway: CYP24A1 hydroxylates 1α,25-dihydroxycholecalciferol at C-24, initiating a six-step oxidation process that results in calcitroic acid. imrpress.com

C-23 Oxidation Pathway and Lactone Formation: Human CYP24A1 also catalyzes the C-23 oxidation pathway, which can lead to the production of 26,23-lactone metabolites. imrpress.com

The enzymatic systems involved in these pathways are summarized in the table below.

| Enzyme | Location | Function in this compound Metabolism | Resulting Metabolite Class |

|---|---|---|---|

| Reductase (Unspecified) | Presumed systemic | Saturation of the C25-C26 double bond | Cholecalciferol-like structure |

| CYP2R1 / CYP27A1 | Primarily Liver | 25-hydroxylation of the reduced intermediate. direct-ms.orgnih.gov | 25-Hydroxy Metabolites |

| CYP27B1 | Primarily Kidney, other tissues. nih.gov | 1α-hydroxylation of the 25-hydroxy intermediate. imrpress.com | 1α,25-Dihydroxy Metabolites (Active Form) |

| CYP24A1 | Kidney and target tissues | Catalyzes C-24 and C-23 oxidation pathways for catabolism. aacrjournals.orgimrpress.com | 24-Hydroxylated Metabolites, Calcitroic Acid, Lactones |

Transport, Distribution, and Cellular Dynamics of 25 Dehydrocholecalciferol

Tissue-Specific Distribution and Intracellular Compartmentalization of 25-Dehydrocholecalciferol

The biological effects of this compound, a derivative of cholecalciferol (vitamin D3), are intrinsically linked to its distribution throughout the body and its precise location within target cells. While direct quantitative data for this specific compound are limited, its tissue accumulation and cellular trafficking can be inferred from its observed biological activities and the well-established metabolic pathways of vitamin D.

Quantitative Assessment of this compound Accumulation in Various Tissues

Research indicates that this compound exerts biological effects after being converted in the body to the hormonally active form, 1α,25-dihydroxycholecalciferol. researchgate.net This metabolic activation pathway provides crucial clues to its tissue distribution. Studies in rats have shown that this compound is capable of stimulating intestinal calcium transport and the mobilization of calcium from bone. researchgate.net This strongly suggests that the intestine and bone are key target tissues where the compound or its active metabolite accumulates to perform these functions.

Like other vitamin D compounds, this compound is transported in the bloodstream, likely bound to the vitamin D-binding protein (DBP), to various tissues. nih.govresearchgate.net The liver is the primary site for the initial metabolic step for vitamin D3, and while this compound already possesses a modification at the C-25 position, the liver remains a central processing hub for vitamin D metabolites and a likely site of accumulation. clinref.com Subsequently, the kidney plays a critical role in the final activation step, converting vitamin D precursors into the active hormone, making it another significant tissue in the compound's distribution pathway. clinref.comnih.gov Furthermore, as a lipophilic molecule, it is plausible that this compound is stored in and can be mobilized from adipose (fat) tissue, which serves as a major reservoir for its parent compound, vitamin D3. clinref.commdpi.com

The following table provides a qualitative assessment of this compound accumulation in key tissues, based on its biological activities and known vitamin D metabolic pathways.

| Tissue | Relative Accumulation | Rationale |

| Intestine | High | A primary site of action for stimulating calcium absorption. researchgate.net |

| Bone | High | A key target tissue for the mobilization of calcium. researchgate.net |

| Liver | Significant | Central organ for the metabolism and processing of vitamin D and its analogs. clinref.com |

| Kidney | Significant | Site of conversion to the active hormonal form, 1α,25-dihydroxycholecalciferol. nih.gov |

| Adipose Tissue | Probable Storage | Acts as a long-term storage depot for fat-soluble vitamin D compounds. clinref.commdpi.com |

Subcellular Localization and Dynamic Trafficking of this compound

The intracellular journey of this compound and its metabolites is a highly regulated process that dictates its ultimate biological function. Upon entering a target cell, which may be facilitated by endocytosis, the compound is shuttled to specific subcellular compartments. nih.govnih.gov

The key destinations within the cell are the mitochondria and the nucleus. nih.govresearchgate.net

Mitochondria: This is the primary site for the enzymatic reactions that activate or catabolize vitamin D compounds. nih.gov Specifically, the enzyme 1α-hydroxylase (CYP27B1), located in the mitochondria of kidney cells and other tissues, is responsible for converting precursors into the active hormone 1α,25-dihydroxycholecalciferol. researchgate.netuniprot.org Therefore, this compound is trafficked to the mitochondria to undergo this crucial activation step. researchgate.net

Nucleus: The ultimate site of action for the active hormonal form is the cell nucleus. researchgate.net Here, it binds to the vitamin D receptor (VDR), a nuclear transcription factor. wikipedia.orgsav.sk This binding event triggers the VDR to partner with the retinoid-X receptor (RXR), and the resulting complex binds to specific DNA sequences known as vitamin D responsive elements (VDREs) on target genes. sav.sknih.gov This interaction modulates gene expression, leading to the observed physiological effects, such as the synthesis of proteins involved in calcium transport in the intestine. sav.sk

The movement of these lipophilic molecules within the aqueous environment of the cytoplasm is thought to be mediated by intracellular binding proteins or chaperone proteins, which facilitate their transport to the mitochondria and nucleus. nih.gov This dynamic trafficking ensures that the compound is delivered efficiently to the sites of metabolic conversion and biological action.

| Subcellular Location | Primary Role in this compound Pathway | Key Molecules Involved |

| Mitochondria | Metabolic activation (1α-hydroxylation) | 1α-hydroxylase (CYP27B1) |

| Nucleus | Regulation of gene transcription (action of the active metabolite) | Vitamin D Receptor (VDR), Retinoid-X Receptor (RXR) |

| Cytoplasm | Site of intracellular transport and initial processing | Intracellular binding/chaperone proteins |

Molecular and Cellular Roles of 25 Dehydrocholecalciferol

Precursor Function in the Regulation of Calcitriol (B1668218) Synthesis

25-Dehydrocholecalciferol is a side-chain analogue of cholecalciferol (vitamin D3). nih.govresearchgate.net While not a natural provitamin like 7-dehydrocholesterol (B119134), studies have investigated its role and metabolic fate within the vitamin D pathway. nih.govresearchgate.netnih.gov Initially conceived as a potential inhibitor of the enzyme cholecalciferol 25-hydroxylase, research has shown that it is not a vitamin D antagonist but rather a compound with biological activity. nih.govresearchgate.net

The biological activity of this compound stems from its in vivo conversion to the hormonally active form of vitamin D, 1α,25-dihydroxycholecalciferol, also known as calcitriol. nih.govresearchgate.net When administered to vitamin D-deficient rats, this compound was shown to stimulate intestinal calcium transport and the mobilization of calcium from bone. nih.govresearchgate.net These physiological responses are characteristic actions of calcitriol.

This demonstrates that this compound can serve as a precursor substrate for the synthesis of calcitriol, thereby contributing to systemic levels of the active hormone. nih.govresearchgate.net The conversion pathway allows it to mimic the function of natural vitamin D metabolites in maintaining calcium homeostasis. However, it is noteworthy that biological responses equivalent to those from a physiological dose of cholecalciferol required significantly higher doses of this compound. nih.govresearchgate.net The natural pathway of systemic calcitriol production involves the conversion of 7-dehydrocholesterol in the skin to cholecalciferol, which is then hydroxylated in the liver to 25-hydroxycholecalciferol and finally in the kidneys to calcitriol. teachmephysiology.comnih.goveuropeanreview.org In addition to systemic (endocrine) production by the kidney, many other tissues can produce calcitriol for local (autocrine/paracrine) use, a process that is critical for regulating cell growth and differentiation. researchgate.netnih.govtandfonline.com

Studies have shown that this compound can markedly diminish the in vivo conversion of cholecalciferol into 25-hydroxycholecalciferol, suggesting it interferes with the function of cholecalciferol 25-hydroxylase. nih.govresearchgate.net This interaction indicates that the availability of this compound as a substrate can influence the established vitamin D metabolic pathway.

The synthesis of calcitriol is tightly regulated by a sophisticated feedback system. wikipathways.org Key regulators include parathyroid hormone (PTH), which stimulates calcitriol production, and fibroblast growth factor 23 (FGF23), which inhibits it. colostate.eduuva.es Calcitriol itself exerts negative feedback on this loop by suppressing PTH synthesis and inducing the enzyme 24-hydroxylase (CYP24A1), which catabolizes both 25-hydroxycholecalciferol and calcitriol. nih.govwikipathways.orgpatsnap.com By competing for or inhibiting the 25-hydroxylase enzyme, a surplus of this compound could alter the availability of the natural substrate for this feedback system, though the precise downstream effects on the feedback loop dynamics have not been fully elucidated. nih.govresearchgate.net

Table 1: Research Findings on the In Vivo Effects of this compound in Rats

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Biological Activity | Stimulates intestinal calcium transport and bone calcium mobilization in vitamin D-deficient rats. | Possesses significant biological activity, not an antagonist of vitamin D. | nih.gov, researchgate.net |

| Metabolic Fate | Converted in vivo to 1α,25-dihydroxycholecalciferol (calcitriol). | Acts as a precursor for the hormonally active form of vitamin D. | nih.gov, researchgate.net |

| Effect on Vitamin D Metabolism | Markedly diminishes the conversion of cholecalciferol to 25-hydroxycholecalciferol. | Interferes with the 25-hydroxylation step in the vitamin D pathway. | nih.gov, researchgate.net |

| Potency | Requires high doses (5-50 µg) to produce effects equivalent to a physiological dose of cholecalciferol (0.05 µg). | Lower potency compared to the natural vitamin D3 precursor. | nih.gov, researchgate.net |

Contribution to Maintaining Systemic and Autocrine/Paracrine Calcitriol Levels

Direct Receptor Interactions and Signaling Capabilities of this compound

The genomic actions of vitamin D metabolites are mediated primarily through the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. nih.govmdpi.com

Specific studies assessing the direct binding affinity of this compound for the vitamin D receptor (VDR) or other nuclear receptors are not extensively available in the current scientific literature. The biological effects observed in early studies were attributed to its conversion to calcitriol, which is known to bind to the VDR with high affinity. nih.govresearchgate.netwiley.com For comparison, the active hormone calcitriol has a dissociation constant (Kd) for the VDR in the nanomolar range, indicating very strong binding. wiley.com

There is a lack of specific in vitro and in silico research focused on the direct transcriptional modulation mediated by this compound. The transcriptional activity of vitamin D compounds is typically studied by measuring the expression of target genes after the VDR is activated. researchgate.netmdpi.com Since the observed in vivo activity of this compound is understood to be dependent on its conversion to calcitriol, its direct ability to modulate gene transcription has not been a primary focus of investigation. nih.govresearchgate.net

Assessment of this compound Binding Affinity for Nuclear Receptors (e.g., VDR)

Non-Genomic Actions Attributed to this compound

In addition to genomic effects that involve gene transcription, some vitamin D metabolites can elicit rapid, non-genomic actions. mdpi.comviamedica.pl These responses are mediated through cell surface receptors and involve the rapid activation of intracellular signaling pathways. mdpi.comviamedica.pl However, studies specifically investigating or identifying non-genomic actions directly attributable to this compound are not described in the available scientific literature. The focus has remained on its role as a precursor to calcitriol. nih.govresearchgate.net

Identification of Rapid Signaling Pathways Initiated by this compound

The rapid responses initiated by 1,25(OH)₂D₃ involve the swift activation of various intracellular signaling cascades, independent of new protein synthesis. journalbonefragility.com These pathways are triggered by the interaction of the hormone with receptors at the cell surface, leading to the generation of second messengers and the activation of key protein kinases. mdpi.com

Key rapid signaling events include:

Activation of Phospholipases: 1,25(OH)₂D₃ can rapidly stimulate phospholipase C (PLC) and phospholipase A₂ (PLA₂). mdpi.com

Generation of Second Messengers: This activation leads to the production of second messengers such as calcium ions (Ca²⁺), cyclic AMP (cAMP), and 3-phosphoinositides. mdpi.com

Protein Kinase Activation: A cascade of protein kinase activation follows, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases (ERK1/ERK2). mdpi.comnih.gov

Table 1: Rapid Signaling Pathways Activated by 1α,25-dihydroxycholecalciferol

| Signaling Pathway Component | Effect of 1,25(OH)₂D₃ | Cellular Outcome | Reference |

|---|---|---|---|

| Phospholipase C (PLC) | Activation | Generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) | mdpi.com |

| Calcium Ions (Ca²⁺) | Increased intracellular concentration | Modulation of various enzymes and cellular processes | mdpi.com |

| Protein Kinase C (PKC) | Activation | Phosphorylation of target proteins, influencing cell growth and differentiation | mdpi.comnih.gov |

| MAP Kinases (ERK1/2) | Activation | Regulation of cell proliferation and survival | mdpi.comnih.gov |

Membrane-Associated Receptors and Their Involvement in this compound Signal Transduction

The initiation of rapid, non-genomic signaling necessitates the existence of receptors at the cell surface capable of binding 1,25(OH)₂D₃. Research has identified two primary candidates for mediating these effects.

One proposed receptor is a distinct membrane-associated protein known as the membrane-associated, rapid response steroid-binding (MARRS) protein . researchgate.net This protein was later identified as being identical to protein disulfide isomerase family A member 3 (PDIA3), also known as ERp57. researchgate.netcas.cz The 1,25D₃-MARRS receptor has been shown to be required for the rapid uptake of calcium and phosphate (B84403) in intestinal cells. researchgate.net

A second major hypothesis, supported by considerable evidence, is that the classical nuclear vitamin D receptor (VDR) itself can mediate these rapid responses. nih.gov Studies have shown that upon treatment with 1,25(OH)₂D₃, the VDR can translocate from the nucleus or cytosol to the plasma membrane, particularly to specialized microdomains called caveolae. nih.govnih.gov These caveolae are rich in signaling molecules, and the presence of VDR in these structures provides a mechanism for initiating the rapid signaling cascades observed upon hormone binding. nih.gov Competitive binding assays have shown a strong correlation in ligand specificity between the nuclear VDR and the receptor found in these caveolae-enriched membrane fractions, further supporting the identity of the membrane receptor as the VDR. nih.gov

Direct Influence on Cellular Processes and Homeostasis in Research Models

The signaling pathways activated by 1,25(OH)₂D₃ translate into profound effects on fundamental cellular processes, including proliferation, differentiation, and survival, as well as the modulation of systemic functions like immunity.

Modulation of Cell Proliferation and Differentiation in Cultured Systems

A hallmark of 1,25(OH)₂D₃ action is its ability to inhibit proliferation and promote differentiation across a wide variety of cell types. medcraveonline.comcore.ac.uk This anti-proliferative effect is a key area of research for its potential therapeutic applications. nih.gov

Cell Cycle Arrest: 1,25(OH)₂D₃ typically halts the cell cycle in the G₀/G₁ phase, preventing cells from progressing towards DNA synthesis and division. medcraveonline.commdpi.com This is achieved by regulating the expression of key cell cycle proteins, including cyclins and cyclin-dependent kinase inhibitors like p21 and p27. medcraveonline.com

Induction of Differentiation: In numerous cell lines, including myeloid leukemia cells and intestinal Caco-2 cells, 1,25(OH)₂D₃ promotes maturation into more specialized, functional cells. core.ac.ukmdpi.com For instance, it can induce myeloid leukemia cells to differentiate towards a macrophage-like phenotype and enhance the maturation of intestinal epithelial cells. core.ac.ukmdpi.com In cultured human keratinocytes, it can inhibit growth at high concentrations while promoting differentiation. nih.gov Similarly, in cardiac myocytes, 1,25(OH)₂D₃ has been found to decrease proliferation and alter cellular morphology. nih.gov

Table 2: Effects of 1α,25-dihydroxycholecalciferol on Cell Proliferation and Differentiation

| Cell Type/Line | Effect on Proliferation | Effect on Differentiation | Reference |

|---|---|---|---|

| Myeloid Leukemia Cells (e.g., HL-60) | Inhibition | Induction towards macrophage pathway | core.ac.uk |

| Human Keratinocytes | Inhibition (at high concentrations) | Enhancement | nih.gov |

| Human Intestinal Cells (Caco-2) | Inhibition | Promotion of maturation (e.g., microvillus formation) | mdpi.com |

| Murine Cardiac Myocytes (HL-1) | Decrease | Alteration of cellular morphology | nih.gov |

| Prostate Cancer Cells | Inhibition | Induction | nih.govmedcraveonline.com |

Effects on Apoptosis and Autophagy Pathways at a Molecular Level

Beyond controlling the cell cycle, 1,25(OH)₂D₃ directly influences cellular survival pathways, namely apoptosis (programmed cell death) and autophagy (cellular self-cleaning).

Apoptosis: 1,25(OH)₂D₃ can induce apoptosis in certain cancer cells, often through the mitochondrial pathway. mdpi.com This involves modulating the balance of the BCL-2 family of proteins, leading to a decrease in anti-apoptotic members like BCL-2 and an increase in pro-apoptotic members such as BAX and BAD. mdpi.com In activated B lymphocytes, 1,25(OH)₂D₃ has also been shown to promote apoptosis. mdpi.comijmb.in

Autophagy: The induction of autophagy is another mechanism through which 1,25(OH)₂D₃ exerts its biological effects. In human macrophages, treatment with 1,25(OH)₂D₃ triggers autophagy, which serves as a host defense mechanism by inhibiting the replication of viruses like HIV-1. nih.gov This process is dependent on key autophagy-related proteins such as Beclin-1 and ATG-5. nih.gov In some cancer models, the induction of autophagy by 1,25(OH)₂D₃ or its analogs is considered a mechanism of autophagic cell death, contributing to its anti-tumor effects. mdpi.com

Impact on Immune Cell Function and Inflammatory Responses in Preclinical Models

1,25(OH)₂D₃ is a potent immunomodulator, with its receptor (VDR) being expressed in most immune cells, including T cells, B cells, macrophages, and dendritic cells. nih.govnih.gov This allows for local production and response to the active hormone, which generally shifts the immune system towards a more tolerogenic, less inflammatory state. ijmb.innih.gov

T Cells: 1,25(OH)₂D₃ has profound effects on T cell differentiation and function. It suppresses the proliferation of pro-inflammatory T helper 1 (Th1) cells and reduces their secretion of cytokines like IL-2 and IFN-γ. nih.govfrontiersin.org Conversely, it promotes the development of anti-inflammatory T helper 2 (Th2) cells and regulatory T (Treg) cells, which are crucial for maintaining immune tolerance. mdpi.comnih.gov

Dendritic Cells (DCs): It inhibits the maturation of DCs, reducing their ability to present antigens and activate T cells. This leads to a more tolerogenic DC phenotype, which suppresses inflammatory responses. mdpi.com

Monocytes and Macrophages: In these innate immune cells, 1,25(OH)₂D₃ enhances antimicrobial activity, partly by inducing the production of the antimicrobial peptide cathelicidin, while simultaneously curbing excessive inflammatory responses. nih.govnih.gov

B Cells: The active hormone can inhibit the proliferation of activated B cells, impede their differentiation into antibody-producing plasma cells, and induce apoptosis. mdpi.comijmb.in

Preclinical studies using animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), have shown that administration of 1,25(OH)₂D₃ can prevent or ameliorate disease by suppressing the underlying inflammatory responses. nih.govdirect-ms.org

Table 3: Modulation of Immune Cells by 1α,25-dihydroxycholecalciferol

| Immune Cell Type | Primary Effect of 1,25(OH)₂D₃ | Molecular/Functional Outcome | Reference |

|---|---|---|---|

| T Helper 1 (Th1) Cells | Inhibition | Decreased secretion of pro-inflammatory cytokines (IL-2, IFN-γ) | nih.govfrontiersin.org |

| T Helper 2 (Th2) Cells | Promotion | Increased secretion of anti-inflammatory cytokines (IL-4, IL-5) | nih.gov |

| Regulatory T (Treg) Cells | Promotion | Increased IL-10 and FoxP3 expression, enhancing immune tolerance | mdpi.comnih.gov |

| Dendritic Cells (DCs) | Inhibition of Maturation | Reduced antigen presentation and T cell activation | mdpi.com |

| B Cells | Inhibition | Decreased proliferation, differentiation, and antibody production; apoptosis induction | mdpi.comijmb.in |

| Macrophages | Modulation | Enhanced antimicrobial activity (e.g., cathelicidin); decreased inflammatory cytokine production | nih.govnih.gov |

Regulatory Mechanisms Governing 25 Dehydrocholecalciferol Homeostasis

Hormonal Regulation of 25-Dehydrocholecalciferol Metabolism

The endocrine system plays a pivotal role in modulating the enzymes that metabolize vitamin D analogues. The renal 1α-hydroxylase (CYP27B1), which catalyzes the conversion to the active form 1,25-dihydroxycholecalciferol, and the 24-hydroxylase (CYP24A1), which initiates catabolism, are the primary targets of hormonal regulation nih.govnih.gov.

Parathyroid hormone (PTH) is a principal hormonal regulator of vitamin D metabolism, acting as a tropin for the production of 1,25-dihydroxycholecalciferol nih.gov. In response to low blood calcium, PTH is secreted and acts directly on the kidney to stimulate the expression and activity of 1α-hydroxylase (CYP27B1) nih.govpnas.orgnih.gov. Studies have demonstrated that this stimulation occurs at the transcriptional level, with PTH promoting the synthesis of 1α-hydroxylase messenger RNA (mRNA) pnas.orgnih.gov. This effect is mediated, at least in part, through the protein kinase A (PKA) signaling pathway oup.com.

Concurrently, PTH suppresses the expression of 24-hydroxylase (CYP24A1), the enzyme responsible for initiating the degradation of both 25-hydroxycholecalciferol and 1,25-dihydroxycholecalciferol pnas.orgvetmeduni.ac.at. By down-regulating CYP24A1, PTH effectively inhibits the catabolism of active vitamin D metabolites, thereby enhancing their circulating levels vetmeduni.ac.at. This dual action—stimulating synthesis while inhibiting degradation—ensures a robust increase in the active hormonal form of vitamin D to restore calcium homeostasis frontiersin.org.

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that acts as a potent counter-regulator to PTH and vitamin D mdpi.com. A primary function of FGF23 is to control phosphate (B84403) homeostasis, and it exerts powerful effects on vitamin D metabolism. In the kidney, FGF23 suppresses the synthesis of 1,25-dihydroxycholecalciferol by inhibiting the expression of the CYP27B1 gene nih.govfrontiersin.orgisciii.es.

Conversely, FGF23 stimulates the expression of CYP24A1, the gene encoding the 24-hydroxylase enzyme vetmeduni.ac.atfrontiersin.org. This upregulation of CYP24A1 accelerates the catabolism of 1,25-dihydroxycholecalciferol, further reducing its activity mdpi.comisciii.es. This reciprocal regulation ensures that FGF23 effectively lowers the levels of the active vitamin D hormone, forming a critical endocrine feedback loop between bone and kidney nih.govfrontiersin.org. The active form of vitamin D, 1,25-dihydroxycholecalciferol, itself stimulates the production of FGF23, creating a negative feedback mechanism that prevents excessive vitamin D activity nih.govmdpi.com.

Beyond PTH and FGF23, other endocrine factors contribute to the regulation of vitamin D hydroxylases. The hormonally active form, 1,25-dihydroxycholecalciferol, is a powerful negative regulator of its own synthesis. It directly suppresses the expression of CYP27B1 and strongly induces the expression of CYP24A1, promoting its own catabolism in a classic negative feedback loop nih.govoup.com. This action is essential for preventing vitamin D toxicity.

Calcitonin has also been reported to stimulate 1α-hydroxylase activity, suggesting a role in positively regulating the production of active vitamin D, although it appears to act through a pathway distinct from PKA oup.com. Furthermore, local production of 1,25-dihydroxycholecalciferol in extra-renal tissues, such as immune cells, is regulated differently, often involving cytokines in a paracrine or autocrine fashion rather than the systemic hormones that control renal production nih.gov.

Table 1: Hormonal Regulation of Key Vitamin D Hydroxylases

| Hormone | Effect on 1α-hydroxylase (CYP27B1) | Effect on 24-hydroxylase (CYP24A1) | Primary Stimulus for Hormone Release |

|---|---|---|---|

| Parathyroid Hormone (PTH) | Stimulates Expression nih.govpnas.org | Suppresses Expression pnas.orgvetmeduni.ac.at | Low Blood Calcium |

| Fibroblast Growth Factor 23 (FGF23) | Suppresses Expression frontiersin.orgisciii.es | Stimulates Expression vetmeduni.ac.atfrontiersin.org | High Phosphate, High 1,25(OH)₂D |

| 1,25-Dihydroxycholecalciferol | Suppresses Expression nih.govoup.com | Stimulates Expression nih.govoup.com | (Acts as direct feedback) |

| Calcitonin | Stimulates Expression oup.com | Not well-defined | High Blood Calcium |

Interplay between Fibroblast Growth Factor 23 (FGF23) and this compound Metabolism

Genetic and Epigenetic Factors Affecting this compound Metabolism

Individual variations in vitamin D status and metabolism are significantly influenced by genetic makeup. Polymorphisms in genes encoding the metabolic enzymes and transport proteins can alter their function, while epigenetic modifications can regulate their expression.

Genetic variations, particularly single-nucleotide polymorphisms (SNPs), in genes involved in the vitamin D pathway can impact an individual's vitamin D status mdpi.com.

CYP2R1 : This gene encodes the primary 25-hydroxylase. SNPs such as rs10741657 have been consistently associated with circulating 25-hydroxycholecalciferol levels, with the risk allele linked to a higher likelihood of vitamin D insufficiency mdpi.commdpi.com.

GC (Vitamin D Binding Protein) : The GC gene encodes the main carrier protein for vitamin D metabolites. Polymorphisms like rs4588 and rs7041 create different VDBP isotypes with varying affinities for 25-hydroxycholecalciferol, thereby affecting its circulating concentration and bioavailability frontiersin.org.

CYP27B1 : The gene for 1α-hydroxylase also contains polymorphisms. The SNP rs10877012, located in the promoter region, has been associated with reduced serum levels of 25-hydroxycholecalciferol mdpi.com.

CYP24A1 : Variations in the gene for 24-hydroxylase, such as rs2296241, have been linked to altered vitamin D metabolism and may contribute to differences in the catabolic rate of vitamin D metabolites mdpi.com.

VDR (Vitamin D Receptor) : While not an enzyme, polymorphisms in the VDR gene, such as FokI, can modify the cellular response to 1,25-dihydroxycholecalciferol and have been studied for their association with various health outcomes nih.govjssuni.edu.in.

Table 2: Key Gene Polymorphisms and Their Effect on Vitamin D Metabolism

| Gene | Protein Function | Example SNP | Reported Association |

|---|---|---|---|

| CYP2R1 | 25-hydroxylase (synthesis) | rs10741657 | Associated with lower 25(OH)D levels and increased risk of deficiency mdpi.com |

| GC | Vitamin D Binding Protein (transport) | rs4588, rs7041 | Affects binding affinity and circulating 25(OH)D concentrations frontiersin.org |

| CYP27B1 | 1α-hydroxylase (activation) | rs10877012 | Associated with reduced serum 25(OH)D levels mdpi.com |

| CYP24A1 | 24-hydroxylase (catabolism) | rs2296241 | Correlated with reduced serum Vitamin D levels in certain conditions mdpi.com |

| VDR | Vitamin D Receptor (cellular action) | FokI (rs2228570) | May modify the cellular response to 1,25(OH)₂D nih.govjssuni.edu.in |

Epigenetics, which includes heritable changes in gene function without altering the DNA sequence, plays a crucial role in regulating the vitamin D system mdpi.com. The expression of genes encoding key metabolic enzymes is modulated by these mechanisms nih.govsemanticscholar.org.

DNA Methylation: This process typically occurs at CpG sites within gene promoter regions. Hypermethylation is often associated with gene silencing, while hypomethylation is linked to increased gene expression mdpi.com.

The methylation status of the CYP2R1 gene has been shown to regulate the effect of vitamin D intake, with lower methylation at a specific CpG site observed in individuals with sufficient vitamin D levels mdpi.com.

The promoter of the CYP24A1 gene can be epigenetically repressed. Studies in cancer cells have shown that DNA hypermethylation and repressive histone modifications at the CYP24A1 promoter can silence its expression aacrjournals.org.

Research on peripheral blood lymphocytes found that the average DNA methylation ratio in CYP27B1 was relatively low (11%), suggesting that other tissues might exhibit more dynamic epigenetic regulation of this gene nih.gov.

Histone Acetylation: This modification is generally associated with a more open chromatin structure, allowing for active transcription. The vitamin D receptor complex itself can recruit enzymes with histone acetylation activity to regulate target genes semanticscholar.org. Conversely, repressive histone modifications can contribute to the silencing of genes like CYP24A1 aacrjournals.org. This indicates a complex, bidirectional relationship where vitamin D influences the epigenome, and epigenetic mechanisms, in turn, regulate vitamin D metabolism mdpi.commdpi.com.

Analysis of Polymorphisms in Genes Encoding Hydroxylases and Binding Proteins

Nutritional and Environmental Modulators of this compound Precursor Synthesis

The synthesis of the precursors to this compound is critically dependent on both dietary intake and endogenous production stimulated by environmental cues. The two primary modulators are the availability of dietary cholecalciferol and the exposure to solar Ultraviolet B (UVB) radiation. These factors control the pool of cholecalciferol, which is the foundational substrate for the subsequent 25-hydroxylation step in the liver, leading to the formation of calcifediol (B1668214) (25-hydroxycholecalciferol), the major circulating form of vitamin D. wikipedia.orgnih.gov

The dietary intake of vitamin D, in the forms of cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2), provides an essential source of precursors. nih.govusp.br Cholecalciferol is naturally found in foods of animal origin, such as the flesh and oil of fatty fish, egg yolks, and beef liver, while ergocalciferol is derived from plant sources like mushrooms. nih.govresearchgate.net Additionally, many countries fortify foods such as milk, dairy products, and cereals with vitamin D. wikipedia.orgharvard.edu

Upon ingestion, these fat-soluble vitamins are absorbed in the small intestine and transported to the liver. usp.brvitamind-journal.it In the liver, the enzyme 25-hydroxylase (primarily CYP2R1) catalyzes the conversion of cholecalciferol to 25-hydroxycholecalciferol. arvojournals.orgnih.gov The availability of dietary cholecalciferol directly influences the substrate pool for this hydroxylation reaction. Consequently, higher dietary intake can lead to increased serum concentrations of 25-hydroxycholecalciferol, the direct precursor that would be utilized in further metabolic steps. mdpi.comnih.gov Research has demonstrated a clear dose-response relationship between supplemental cholecalciferol intake and the resulting serum levels of 25-hydroxycholecalciferol. mdpi.com

Table 1: Research Findings on Cholecalciferol Supplementation and Serum 25(OH)D Levels

| Study Population | Cholecalciferol Dose | Duration | Baseline 25(OH)D (mean) | Post-Supplementation 25(OH)D (mean) | Key Finding | Reference(s) |

|---|---|---|---|---|---|---|

| Healthy Postmenopausal Women | 20 µg (800 IU) / day | 4 months | 13.2 ng/mL | 31.0 ng/mL | Vitamin D3 supplementation leads to a slow but steady increase in serum 25(OH)D levels. | nih.gov |

| Healthy Adults | Single dose of 25,000 I.U. | 72 hours | 12.2 ng/mL | 19.9 ng/mL | A single moderate dose significantly increases 25(OH)D levels within a short timeframe. | mdpi.com |

| Healthy Adults | Single dose of 600,000 I.U. | 72 hours | 16.55 ng/mL | 58.6 ng/mL | A single large dose results in a rapid and substantial increase in circulating 25(OH)D levels, demonstrating a strong dose-dependent effect. | mdpi.com |

| Postmenopausal Women | >800 IU / day (with >1,200 mg calcium) | 20 years | Not specified | Not specified | Long-term higher intake from supplements was associated with a 33% lower risk of developing Type 2 Diabetes. | harvard.edu |

For most individuals, the primary source of cholecalciferol is its endogenous synthesis in the skin upon exposure to sunlight. wikipedia.orgoregonstate.edu Specifically, ultraviolet B (UVB) radiation with wavelengths between 290 and 315 nanometers penetrates the epidermis and photochemically converts 7-dehydrocholesterol (B119134) (provitamin D3) into previtamin D3. oregonstate.eduresearchgate.net This unstable compound then undergoes a heat-dependent isomerization over several hours to form stable cholecalciferol (vitamin D3). nih.govtandfonline.com

This newly synthesized cholecalciferol enters the circulation, where it is transported to the liver for the 25-hydroxylation step, forming 25-hydroxycholecalciferol. arvojournals.orgoregonstate.edu The amount of cholecalciferol produced is influenced by several factors, including the intensity of UVB radiation, which varies with latitude, season, time of day, and air pollution. researchgate.net Personal factors such as the amount of skin exposed, skin pigmentation (melanin acts as a natural sunscreen, reducing production), and age also play significant roles. harvard.edunih.gov

Studies have shown that exposure to UVB radiation, either from natural sunlight or artificial sources like sunbeds, effectively increases serum vitamin D levels. annualreviews.orgnih.gov A single exposure can elevate serum vitamin D, though the subsequent rise in 25-hydroxycholecalciferol is more tightly regulated, suggesting a metabolic control mechanism in the liver to prevent excessive production. annualreviews.org Nevertheless, regular, controlled UVB exposure is a potent modulator for maintaining adequate levels of the vitamin D precursor, 25-hydroxycholecalciferol. tandfonline.comnih.gov

Table 2: Research Findings on UVB Exposure and Serum 25(OH)D Production

| Exposure Source | Exposure Details | Study Population / Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| Artificial UVB Radiation | Single exposure, 1 to 4-MED* | Humans | Raised serum vitamin D levels in a dose-dependent manner. The increase in serum 25(OH)D was smaller and less dose-dependent, suggesting metabolic control. | annualreviews.org |

| Sunbeds (100W & 160W fluorescent lamps) | Regular tanning sessions over 12 weeks | Healthy volunteers | Mean 25(OH)D levels increased by an average of 42 nmol/L. The change was dependent on baseline levels. | nih.gov |

| Sunbeds (UVB) | Exposure every second week | Healthy volunteers | Sufficient to maintain summer 25(OH)D concentrations during the winter. | tandfonline.com |

| Solar Radiation (UVB) | General sun exposure | General Population | The primary natural source of vitamin D. Production is maximized at exposure levels that do not cause sunburn. | researchgate.netnih.gov |

\MED: Minimal Erythemal Dose*

Advanced Research Methodologies for 25 Dehydrocholecalciferol Studies

Analytical Techniques for Precise Quantification in Complex Biological Matrices

The accurate measurement of 25-dehydrocholecalciferol and other vitamin D metabolites in biological matrices such as serum, plasma, and tissues presents a significant analytical challenge. amegroups.org These compounds are often present at very low concentrations and exist alongside a multitude of structurally similar molecules. amegroups.orgsigmaaldrich.com Consequently, highly selective and sensitive methods are required to ensure reliable quantification.

Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its superior specificity and sensitivity compared to other methods like immunoassays. amegroups.orgsigmaaldrich.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. sigmaaldrich.com

A typical LC-MS/MS protocol for this compound involves several key steps:

Sample Preparation: This initial step is critical for removing interfering substances from the biological matrix. amegroups.org Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comd-nb.info Supported liquid extraction (SLE) is another effective method used to prepare samples in a high-throughput format. bham.ac.uk

Derivatization: To enhance the ionization efficiency and chromatographic behavior of vitamin D metabolites, a derivatization step is often employed. amegroups.org Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD), are frequently used to react with the s-cis-diene structure of these compounds, thereby increasing their sensitivity in mass spectrometric detection. amegroups.orgnih.gov Derivatization can also help to resolve isomeric forms. acs.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other vitamin D metabolites and endogenous interferences. amegroups.org Reversed-phase columns, such as C18, are commonly used, often with a mobile phase consisting of a gradient of an aqueous solvent and an organic solvent like methanol (B129727) or acetonitrile. sigmaaldrich.comunl.edunih.gov

Mass Spectrometric Detection: The separated analyte is then introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for vitamin D analysis. amegroups.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its isotopically labeled internal standard. bham.ac.ukrsc.org

The table below summarizes key parameters of representative LC-MS/MS methods for vitamin D metabolite analysis.

| Parameter | Method 1 | Method 2 | Method 3 |

| Sample Type | Serum | Plasma | Adipose Tissue |

| Extraction | Supported Liquid Extraction | Protein Precipitation & LLE | Solid Phase Extraction |

| Derivatization | DAPTAD | PTAD | Amplifex |

| Chromatography | UHPLC-C18 | HPLC-C18 | LC-HRMS/MS |

| Detection | ESI-MS/MS (MRM) | ESI-MS/MS (MRM) | ESI-HRMS/MS |

| LLOQ for 25(OH)D3 | 0.091 ng/mL nih.gov | 1 ng/mL sigmaaldrich.com | 0.19 ng/mL mdpi.com |

Development and Rigorous Validation of Research-Grade Immunoassays for this compound

While LC-MS/MS is the reference method, immunoassays are widely used in clinical and research settings for their high-throughput capabilities. nih.govd-nb.info However, the development and validation of immunoassays for specific vitamin D metabolites like this compound require careful consideration of antibody specificity and potential cross-reactivity. d-nb.info

The development of a research-grade immunoassay for this compound would involve:

Antigen Synthesis: A hapten molecule that mimics the structure of this compound would be synthesized and conjugated to a carrier protein to elicit an immune response.

Antibody Production: Monoclonal or polyclonal antibodies specific to this compound would be generated in an animal model.

Assay Development: A competitive binding format, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA), would be developed. frontiersin.org

Rigorous Validation: The assay must be thoroughly validated for its analytical performance, including:

Accuracy: Comparison against a reference method like LC-MS/MS. nih.gov

Precision: Intra- and inter-assay coefficients of variation (CVs). nih.gov

Sensitivity: The lower limit of quantification (LLOQ).

Specificity: Assessment of cross-reactivity with other vitamin D metabolites, such as 25-hydroxycholecalciferol, 24,25-dihydroxycholecalciferol, and their epimers. nih.govd-nb.info

A significant challenge for immunoassays is the potential for cross-reactivity with other structurally related vitamin D metabolites, which can lead to inaccurate results. nih.govportlandpress.com For instance, some immunoassays for 25-hydroxyvitamin D have shown considerable cross-reactivity with 24,25-dihydroxyvitamin D3. nih.gov Therefore, the development of a highly specific antibody is paramount for a reliable research-grade immunoassay for this compound.

Advanced Chromatographic Separations and Detection Strategies for Vitamin D Metabolites

The complexity of the vitamin D metabolome, which includes numerous isomers and isobars, necessitates advanced chromatographic separation techniques. nih.gov For example, the C-3 epimers of vitamin D metabolites are a significant analytical challenge as they often co-elute with the primary metabolites in conventional HPLC methods. nih.gov

Advanced strategies to improve the separation and detection of vitamin D metabolites include:

Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances peak capacity and resolution by using two different chromatographic columns with orthogonal separation mechanisms.

Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to LC and has been successfully applied to the separation of vitamin D isomers. mdpi.com Fluoro-phenyl columns have shown particular promise in SFC for resolving PTAD-derivatized vitamin D isomers. mdpi.com

Pentafluorophenyl (PFP) Columns: These columns provide alternative selectivity to traditional C18 columns and have been shown to be effective in separating vitamin D metabolites and their isomers. acs.orgbiorxiv.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements than standard tandem mass spectrometry, which can aid in the identification and differentiation of co-eluting compounds with the same nominal mass. mdpi.com

The table below highlights the application of advanced chromatographic techniques in vitamin D analysis.

| Technique | Column | Key Advantage | Reference |

| HPLC | Luna C18 (250 mm) | Near baseline resolution of PTAD-derivatized 25OHD3 and its C-3 epimer. nih.gov | nih.gov |

| UHPLC | PFP | Separation of structural isomers of vitamin D. biorxiv.org | biorxiv.org |

| SFC | Fluoro-phenyl | Successful separation of vitamin D isomers. mdpi.com | mdpi.com |

Isotopic Labeling and Metabolic Tracer Studies

Isotopic labeling is a powerful tool for studying the metabolism and kinetics of endogenous compounds like this compound. By introducing a stable or radioactive isotope into the molecule, researchers can trace its fate within a biological system. nih.gov

Synthesis and Application of Deuterated and Radiocarbon-Labeled this compound

The synthesis of isotopically labeled this compound is a crucial first step for tracer studies. Deuterated (labeled with deuterium (B1214612), ²H) and radiocarbon-labeled (labeled with carbon-14, ¹⁴C) analogs are commonly used.

Synthesis: The synthesis of deuterated vitamin D metabolites often involves the use of deuterated starting materials or reagents. nih.gov For example, deuterium-labeled A-ring synthons can be used to introduce deuterium atoms into the vitamin D molecule. nih.gov The synthesis of radiolabeled compounds follows similar principles, using precursors containing ¹⁴C.

Application as Internal Standards: Deuterated analogs of this compound are ideal internal standards for LC-MS/MS quantification. nih.gov They have nearly identical chemical and physical properties to the unlabeled analyte, but their different mass allows for their distinct detection by the mass spectrometer. This corrects for any analyte loss during sample preparation and for variations in ionization efficiency. nih.govnih.gov

Application in Tracer Studies: Both deuterated and radiolabeled this compound can be administered to in vivo or in vitro models to trace its metabolic conversion to other vitamin D metabolites. nih.govosti.gov

Kinetic and Metabolic Flux Analysis Using Isotopic Tracers in Biological Systems

Isotopic tracer studies allow for the determination of key kinetic parameters and the analysis of metabolic flux through the vitamin D pathway.

Kinetic Analysis: By measuring the appearance and disappearance of the labeled tracer and its metabolites over time, researchers can determine important kinetic parameters such as the metabolic clearance rate (MCR), production rate (PR), and half-life of this compound. osti.govacs.org It is important to note that isotopic substitution can sometimes alter the biochemical properties and metabolism of the molecule. osti.gov

Metabolic Flux Analysis: This powerful technique uses isotopic tracers to quantify the rates of metabolic reactions in a biological system at steady state. By administering labeled this compound and measuring the isotopic enrichment in its downstream metabolites, it is possible to determine the flux through different branches of the vitamin D metabolic pathway. plos.org This can provide insights into how various physiological or pathological conditions affect the metabolism of this compound.

In Vitro Model Systems for Investigating this compound Biology

In vitro models are indispensable tools for dissecting the molecular and cellular mechanisms underlying the metabolism and function of this compound. These systems, ranging from primary cell cultures to complex three-dimensional organoids, allow for controlled experimental conditions to investigate specific aspects of its biological pathways.

Utilization of Primary Cell Cultures and Immortalized Cell Lines for Metabolic Research

Primary cell cultures, derived directly from tissues, and immortalized cell lines, which can proliferate indefinitely, are foundational to studying the metabolism of this compound. mdpi.com These models have been instrumental in identifying the enzymes involved in its metabolic conversion and understanding the regulation of these pathways.

For instance, studies using primary cultures of human keratinocytes have been crucial in demonstrating the local synthesis of vitamin D metabolites. researchgate.net Similarly, immortalized cell lines such as the human osteosarcoma cell line MG-63 and the human embryonic kidney cell line HEK-293 are frequently used to investigate the enzymatic processes of hydroxylation. nih.govpnas.org The mouse multipotent mesenchymal cell line C3H 10T1/2 serves as a model to understand the effects of vitamin D metabolites on cell proliferation and differentiation. nih.gov Lymphoma cell lines, like SU-DHL4 and SU-DUL5, have been used to evaluate the antiproliferative effects of vitamin D compounds. nih.gov